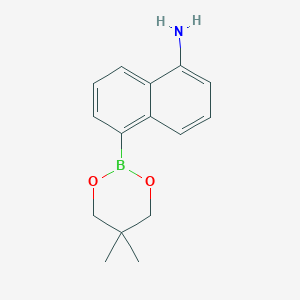
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is an organic compound that features a naphthalene ring substituted with an amine group and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with a boronic acid derivative. One common method is the reaction of naphthalen-1-amine with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The boron-containing dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The amine group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole: This compound features a pyrazole ring instead of a naphthalene ring, offering different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane:
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is unique due to the combination of the naphthalene ring and the boron-containing dioxaborinane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Biological Activity
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine is a synthetic organic compound featuring a naphthalene moiety substituted with a dioxaborinane group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H17BO2 with a molecular weight of approximately 240.11 g/mol. The compound features a naphthalene ring system that enhances its stability and reactivity due to the presence of the dioxaborinane group.
Research indicates that compounds containing dioxaborinane structures may exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation. For instance, studies on related dioxaborinane derivatives have demonstrated their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and growth.
- Enzyme Inhibition : Dioxaborinanes can act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes. This inhibition can alter metabolic pathways crucial for cancer cell survival .
Case Studies and Research Findings
- Antitumor Effects : A study investigated the effects of structurally similar dioxaborinane compounds on breast cancer cell lines (MCF-7). Results indicated that these compounds could inhibit cell growth in a dose-dependent manner while also inducing apoptosis at higher concentrations .
- Synthesis and Characterization : The synthesis of this compound can be achieved through various methods including Suzuki coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the successful formation of the compound .
- Toxicological Studies : Toxicity assessments of dioxaborinane derivatives have shown variable effects depending on concentration and exposure duration. For example, studies involving planarians exposed to dioxaborinanes revealed significant impacts on locomotion and regeneration capabilities .
Comparative Analysis
The following table summarizes the biological activities observed in structurally related compounds:
Properties
Molecular Formula |
C15H18BNO2 |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-amine |
InChI |
InChI=1S/C15H18BNO2/c1-15(2)9-18-16(19-10-15)13-7-3-6-12-11(13)5-4-8-14(12)17/h3-8H,9-10,17H2,1-2H3 |
InChI Key |
VBLQXRQBQBVJQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















